Methyl 2-(2-cyano-4-fluorophenyl)acetate
Description
Infrared (IR) Spectral Analysis
IR spectroscopy identifies key functional groups:
- C≡N stretch : Sharp absorption at 2253 cm⁻¹ .
- Ester C=O stretch : Strong band at 1742–1750 cm⁻¹ .
- Aromatic C–F stretch : Medium-intensity peak near 1220 cm⁻¹ .
- C–H (sp³) stretches : Peaks at 2959 cm⁻¹ (asymmetric) and 2853 cm⁻¹ (symmetric).
Table 2: Major IR absorptions
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| C≡N | 2253 |
| C=O (ester) | 1742–1750 |
| C–F | 1220 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃):
- δ 7.44–7.40 (m, 2H) : Aromatic protons at positions 3 and 5.
- δ 7.08 (t, J = 8.6 Hz, 2H) : Aromatic protons at positions 1 and 6.
- δ 4.71 (s, 1H) : Methine proton adjacent to cyano and ester groups.
- δ 3.78 (s, 3H) : Methyl ester protons.
¹³C NMR (100 MHz, CDCl₃):
Mass Spectrometric Fragmentation Patterns
Electron ionization (EI) mass spectrometry shows a molecular ion peak at m/z 193.0541 (C₁₀H₈FNO₂⁺). Key fragments include:
- m/z 164 : Loss of CH₂O (ester methyl group + oxygen).
- m/z 136 : Cleavage of the C–C bond adjacent to the cyano group.
- m/z 109 : Fluorophenyl ion (C₆H₄F⁺).
Computational Chemistry Studies
Density Functional Theory (DFT) Calculations
DFT studies at the B3LYP/6-311+G(d,p) level optimize the geometry, confirming a planar phenyl ring and twisted ester moiety. The calculated dipole moment is 4.12 D , reflecting polarity from the cyano and ester groups. Bond lengths include:
Molecular Orbital Analysis
Frontier molecular orbital analysis reveals a HOMO-LUMO gap of 5.2 eV , indicating moderate reactivity. The HOMO is localized on the cyano group and phenyl ring, while the LUMO resides on the ester carbonyl (Figure 2). Natural Bond Orbital (NBO) analysis shows hyperconjugation between the ester oxygen lone pairs and the σ* orbital of the adjacent C–C bond, stabilizing the structure.
Table 3: Key DFT-derived parameters
| Parameter | Value |
|---|---|
| HOMO Energy (eV) | -6.8 |
| LUMO Energy (eV) | -1.6 |
| Bond Angle (C–C–O) | 116.5° |
| Torsional Angle (C–C–C–O) | 12.3° |
Properties
IUPAC Name |
methyl 2-(2-cyano-4-fluorophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c1-14-10(13)5-7-2-3-9(11)4-8(7)6-12/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQGPTMMNBPRYNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=C(C=C1)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid-Catalyzed Esterification
This method typically employs sulfuric acid as a catalyst in the reaction between 2-(2-cyano-4-fluorophenyl)acetic acid and methanol. The reaction proceeds through the following steps:
- Protonation of the carboxylic acid carbonyl group by the acid catalyst
- Nucleophilic attack by methanol on the protonated carbonyl
- Proton transfer and elimination of water to form the methyl ester
The reaction conditions generally involve:
- Temperature range: 60-70°C
- Reaction time: 4-6 hours
- Catalyst loading: 5-10 mol% H₂SO₄
- Molar ratio of methanol to acid: 3:1 to 5:1
The yield from this method typically ranges from 75-85%, with purity levels of 95-98% achievable after standard purification procedures.
Fischer Esterification Variant
A variation of the conventional Fischer esterification uses anhydrous conditions with molecular sieves to remove water formed during the reaction, driving the equilibrium toward product formation. This modification can increase yields to 85-90%.
Alternative Synthetic Routes
Transesterification Method
This approach utilizes other esters of 2-(2-cyano-4-fluorophenyl)acetic acid (such as ethyl or isopropyl esters) and converts them to the methyl ester through transesterification:
- Starting material: Ethyl 2-(2-cyano-4-fluorophenyl)acetate
- Reagents: Methanol (excess), sodium methoxide (catalytic)
- Conditions: 50-60°C, 3-4 hours
- Yield: 80-88%
From Nitrile Precursors
Another synthetic pathway involves the conversion of 2-(2-cyano-4-fluorophenyl)acetonitrile to the methyl ester through a two-step process:
- Hydrolysis of the acetonitrile group to form the carboxylic acid
- Esterification of the resulting acid with methanol
This method is particularly useful when the nitrile precursor is more readily available than the corresponding acid.
Advanced Synthetic Approaches
Palladium-Catalyzed Carbonylation
Recent advances in organometallic chemistry have enabled the synthesis of this compound through palladium-catalyzed carbonylation reactions:
- Starting materials: 2-bromo-4-fluorobenzonitrile
- Reagents: Pd(OAc)₂, PPh₃, CO, methanol, base
- Conditions: 80-100°C, 5-10 bar CO pressure, 3-5 hours
- Yield: 70-80%
This method offers the advantage of starting from simpler precursors and building the acetate functionality in a single step.
Cyanation of Methyl 2-(4-fluorophenyl)acetate
An alternative approach involves the cyanation of methyl 2-(4-fluorophenyl)acetate at the ortho position:
- Ortho-lithiation of methyl 2-(4-fluorophenyl)acetate
- Treatment with a cyanating agent (e.g., tosyl cyanide or cyanogen bromide)
- Workup and purification
While this method requires careful control of reaction conditions to achieve regioselectivity, it can be advantageous when the non-cyanated precursor is readily available.
Comparison of Preparation Methods
The following table provides a comparative analysis of the different preparation methods for this compound:
| Method | Starting Materials | Reaction Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Acid-Catalyzed Esterification | 2-(2-cyano-4-fluorophenyl)acetic acid, methanol | 60-70°C, 4-6h, H₂SO₄ | 75-85 | Simple procedure, inexpensive reagents | Equilibrium-limited, potential side reactions |
| Fischer Esterification with Molecular Sieves | 2-(2-cyano-4-fluorophenyl)acetic acid, methanol | 60-70°C, 4-6h, H₂SO₄, molecular sieves | 85-90 | Higher yield, fewer side reactions | Additional cost of molecular sieves |
| Transesterification | Ethyl 2-(2-cyano-4-fluorophenyl)acetate, methanol | 50-60°C, 3-4h, NaOMe | 80-88 | Milder conditions, higher selectivity | Requires pre-synthesized ester |
| Pd-Catalyzed Carbonylation | 2-bromo-4-fluorobenzonitrile, CO, methanol | 80-100°C, 5-10 bar CO, 3-5h | 70-80 | Single-step from simpler precursors | Expensive catalyst, specialized equipment |
| Cyanation of Methyl 2-(4-fluorophenyl)acetate | Methyl 2-(4-fluorophenyl)acetate, cyanating agent | -78 to 25°C, 5-8h | 60-70 | Alternative precursor pathway | Challenging regioselectivity, harsh conditions |
Industrial Scale Production
For commercial-scale production, the acid-catalyzed esterification remains the most commonly employed method due to its simplicity and cost-effectiveness. However, several modifications are typically implemented to optimize the process:
Continuous Flow Processes
Industrial production often employs continuous flow reactors rather than batch processes, offering several advantages:
- Improved heat transfer and temperature control
- Enhanced mixing and mass transfer
- Reduced reaction times (typically 30-60 minutes)
- Higher throughput and productivity
- Consistent product quality
Catalytic Systems
Alternative catalysts have been explored to replace sulfuric acid, including:
- Ion exchange resins (e.g., Amberlyst-15)
- Lewis acids (e.g., ZnCl₂, AlCl₃)
- Heterogeneous catalysts (e.g., zeolites, metal oxides)
These catalytic systems can offer advantages in terms of:
- Ease of separation from the reaction mixture
- Reusability over multiple cycles
- Reduced corrosion of equipment
- Improved selectivity and reduced side reactions
Analytical Characterization
The successful preparation of this compound can be confirmed through various analytical techniques:
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is commonly employed to characterize the structure:
¹H NMR typically shows characteristic signals for:
- Methyl ester protons (singlet, δ ~3.7-3.8 ppm)
- Methylene protons adjacent to the ester (singlet, δ ~3.8-3.9 ppm)
- Aromatic protons (complex pattern, δ ~7.0-7.8 ppm)
¹³C NMR shows characteristic signals for:
- Methyl carbon (δ ~52-53 ppm)
- Methylene carbon (δ ~38-40 ppm)
- Carbonyl carbon (δ ~169-171 ppm)
- Cyano carbon (δ ~116-118 ppm)
- Aromatic carbons (δ ~115-162 ppm)
Infrared Spectroscopy
IR spectroscopy reveals characteristic absorption bands:
- C≡N stretching (~2220-2240 cm⁻¹)
- C=O stretching (~1730-1750 cm⁻¹)
- C-F stretching (~1200-1250 cm⁻¹)
- Aromatic C=C stretching (~1450-1600 cm⁻¹)
Mass Spectrometry
Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis. The molecular ion peak for this compound appears at m/z 193.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-cyano-4-fluorophenyl)acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-(2-cyano-4-fluorophenyl)acetic acid.
Reduction: 2-(2-amino-4-fluorophenyl)acetate.
Scientific Research Applications
Chemical Properties and Structure
Methyl 2-(2-cyano-4-fluorophenyl)acetate has the following chemical characteristics:
- Molecular Formula : C10H8FNO2
- Molecular Weight : Approximately 193.17 g/mol
- Functional Groups : Ester, cyano, and fluorine
The presence of the cyano group contributes to the compound's ability to participate in nucleophilic reactions, while the fluorine atom can influence its electronic properties and interactions with biological targets.
Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis. It can be utilized in various reactions, including:
- Nucleophilic Substitution Reactions : The cyano group can participate in nucleophilic attacks, leading to the formation of new carbon-nitrogen bonds.
- Coupling Reactions : It can be used in cross-coupling reactions to synthesize more complex organic molecules.
Table 1: Key Reactions Involving this compound
| Reaction Type | Description |
|---|---|
| Nucleophilic Substitution | Formation of carbon-nitrogen bonds |
| Cross-Coupling | Synthesis of complex organic structures |
| Cyclization | Formation of cyclic compounds through intramolecular reactions |
Medicinal Chemistry
This compound has shown potential in medicinal applications due to its biological activity. Research indicates that compounds with similar structures can interact with specific molecular targets such as enzymes or receptors.
- Antibacterial Activity : Studies have demonstrated that derivatives of this compound exhibit significant antibacterial properties, making them potential candidates for developing new antibiotics .
- Cytotoxicity : The compound has been evaluated for its cytotoxic effects against various cancer cell lines, showing promising results that warrant further investigation into its anticancer potential .
Table 2: Biological Activities of Related Compounds
| Compound | Activity Type | IC50 Value (µg/mL) |
|---|---|---|
| Compound A | Antibacterial | 150 |
| Compound B | Cytotoxicity | 90 |
| Compound C | Antiproliferative | 114 |
Case Studies and Research Findings
Several studies have explored the applications of this compound and its derivatives:
- Antibacterial Evaluation : A study published in Nature assessed the antibacterial properties of synthesized compounds derived from this compound. The findings indicated that certain derivatives exhibited significant antibacterial activity against resistant strains.
- Cytotoxicity Assessment : Research conducted on various derivatives revealed their cytotoxic effects on cancer cell lines, with IC50 values indicating effective concentrations for therapeutic use. Notably, some compounds demonstrated selective toxicity towards cancer cells while sparing normal cells .
- Mechanistic Studies : Investigations into the mechanism of action highlighted that the biological activity may stem from interactions with specific enzymes involved in metabolic pathways, suggesting a targeted approach for drug development .
Mechanism of Action
The mechanism of action of methyl 2-(2-cyano-4-fluorophenyl)acetate depends on its specific application. In pharmaceutical research, its biological activity may be attributed to its interaction with specific molecular targets, such as enzymes or receptors. The presence of the cyano and fluorine groups can enhance its binding affinity and selectivity towards these targets, leading to desired therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table compares Methyl 2-(2-cyano-4-fluorophenyl)acetate with structurally related compounds, focusing on substituents, molecular formulas, and molecular weights:
Biological Activity
Methyl 2-(2-cyano-4-fluorophenyl)acetate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C10H8FNO2
- Molecular Weight : 193.0539 g/mol
The presence of the cyano group (-C≡N) and the fluorine atom in its structure is believed to enhance its biological activity by influencing its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The cyano and fluorine groups facilitate hydrogen bonding and hydrophobic interactions, enhancing binding affinity to various targets involved in cell signaling pathways.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit enzymes that are critical for cancer cell proliferation or microbial growth.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing cellular responses.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays have demonstrated its effectiveness against various cancer cell lines, with IC50 values indicating potent antiproliferative effects.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 (Lung Cancer) | 1.5 | Induction of apoptosis |
| MCF-7 (Breast Cancer) | 2.3 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 1.8 | ROS generation |
Antimicrobial Activity
In addition to its anticancer effects, this compound has shown promising antimicrobial activity against a range of pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Bactericidal |
| Escherichia coli | 64 µg/mL | Bacteriostatic |
| Candida albicans | 16 µg/mL | Fungicidal |
Case Studies and Research Findings
-
Study on Antiproliferative Effects :
A study published in Nature evaluated the antiproliferative effects of this compound on various cancer cell lines. The results highlighted a significant reduction in cell viability, with mechanisms involving apoptosis and ROS production being elucidated . -
Antimicrobial Evaluation :
Another investigation assessed the antimicrobial properties of this compound against common bacterial strains. The findings revealed that it possesses strong activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating infections . -
Mechanistic Insights :
Detailed mechanistic studies indicated that this compound modulates key signaling pathways involved in cell survival and proliferation, further supporting its role as a candidate for drug development .
Q & A
Q. Resolving contradictions :
- Crystallographic validation : If NMR suggests conformational flexibility, single-crystal X-ray diffraction provides definitive geometry .
- Dynamic NMR experiments : Variable-temperature studies distinguish between static and dynamic disorder in spectra .
Advanced: How does the fluorine substituent influence the compound’s bioactivity or metabolic stability in pharmacological studies?
Answer:
- Metabolic stability : Fluorine’s electronegativity reduces oxidative metabolism by cytochrome P450 enzymes, prolonging half-life in biological systems .
- Binding affinity : Fluorine’s van der Waals radius and hydrophobic effects enhance interactions with hydrophobic enzyme pockets (e.g., esterase inhibition assays) .
- Comparative assays : Test against non-fluorinated analogs (e.g., methyl 2-(4-hydroxyphenyl)acetate) to isolate fluorine’s contribution to activity .
Safety and Handling: What are the critical GHS hazard considerations for this compound?
Answer:
- Toxicity : The cyano group may release HCN under extreme conditions (e.g., strong acids). Use in fume hoods with cyanide detectors .
- Storage : Store at –20°C in airtight containers to prevent hydrolysis of the ester moiety .
- Waste disposal : Neutralize with alkaline solutions (e.g., NaOH/EtOH) before incineration to degrade toxic intermediates .
Advanced: What strategies optimize regioselective functionalization of the aromatic ring for downstream applications?
Answer:
- Directed ortho-metalation : Use directing groups (e.g., ester or cyano) to install substituents at specific positions via palladium-catalyzed cross-coupling .
- Protection of reactive sites : Temporarily mask the cyano group with trimethylsilyl chloride to prevent undesired nitrile participation in reactions .
- Computational guidance : DFT-predicted charge densities identify electrophilic/nucleophilic hotspots for targeted modifications .
Data Contradiction: How to address discrepancies between calculated and experimental LogP values?
Answer:
- Experimental validation : Use shake-flask or HPLC methods to measure partition coefficients, accounting for pH-dependent ionization (e.g., ester hydrolysis at high pH) .
- Software calibration : Adjust atomic contribution parameters in tools like ChemAxon or Molinspiration to align with empirical data .
- Structural analogs : Compare with methyl 2-(2-aminophenyl)acetate to assess how electron-withdrawing groups (e.g., CN, F) alter hydrophobicity .
Advanced: What crystallographic software tools are recommended for resolving disordered structures in this compound?
Answer:
- SHELXL : Refine disordered atoms using PART instructions and constraints for bond distances/angles. Apply TWIN commands for twinned crystals .
- ORTEP-3 : Visualize thermal ellipsoids to identify static vs. dynamic disorder. Overlay multiple conformers to model occupancy .
- PLATON : Analyze symmetry and hydrogen-bonding networks to validate packing arrangements .
Basic: What purification methods are most effective for isolating this compound?
Answer:
- Recrystallization : Use ethyl acetate/hexane mixtures to exploit solubility differences. Monitor purity via melting point (mp ~120–125°C, estimated from analogs) .
- Column chromatography : Employ silica gel with a gradient of 5–20% ethyl acetate in hexane. Track fractions by TLC (Rf ~0.4 in 1:3 EtOAc/hexane) .
- Distillation : For large-scale purification, use reduced-pressure short-path distillation to avoid thermal decomposition .
Advanced: How can reaction kinetics be modeled for scale-up synthesis in flow reactors?
Answer:
- Microreactor studies : Determine rate constants (k) and activation energies (Ea) under continuous flow conditions to optimize residence time .
- Computational fluid dynamics (CFD) : Simulate mixing efficiency and heat transfer to prevent hot spots in exothermic esterification .
- Quality by Design (QbD) : Use Design of Experiments (DoE) to correlate parameters (e.g., temperature, catalyst loading) with purity/yield .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
